Cas no 857599-37-2 (Methyl 2-iodo-5-methoxybenzoate)

Methyl 2-iodo-5-methoxybenzoate structure
857599-37-2 structure
Product Name:Methyl 2-iodo-5-methoxybenzoate
Numero CAS:857599-37-2
MF:C9H9IO3
MW:292.070435285568
MDL:MFCD12923253
CID:1038783
PubChem ID:70701075
Update Time:2024-10-26

Methyl 2-iodo-5-methoxybenzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 2-iodo-5-methoxybenzoate
    • 2-Iodo-5-methoxy-benzoic acid methyl ester
    • 3345AC
    • FCH1378634
    • AK100208
    • AX8241185
    • ST24025242
    • m-Anisic acid, 6-iodo-, methyl ester (5CI)
    • CS-0131369
    • methyl 2-iodo-5-methoxy-benzoate
    • AS-44988
    • DTXSID50743854
    • DB-142885
    • AKOS016002685
    • 857599-37-2
    • AB9739
    • Methyl2-iodo-5-methoxybenzoate
    • MFCD12923253
    • SY241024
    • MDL: MFCD12923253
    • Inchi: 1S/C9H9IO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3
    • Chiave InChI: RDRCCNSFEFSPTO-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(I)=CC=C(OC)C=1)OC

Proprietà calcolate

  • Massa esatta: 291.95964g/mol
  • Massa monoisotopica: 291.95964g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 184
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 35.5

Methyl 2-iodo-5-methoxybenzoate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KJ126-5g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95+%
5g
1939.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KJ126-1g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95+%
1g
595.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KJ126-250mg
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95+%
250mg
242CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KJ126-100mg
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95+%
100mg
105CNY 2021-05-07
Chemenu
CM161000-5g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95%
5g
$439 2021-06-16
Alichem
A019094902-10g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95%
10g
$710.20 2023-08-31
Alichem
A019094902-25g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95%
25g
$1193.94 2023-08-31
Alichem
A019094902-100g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95%
100g
$3450.50 2023-08-31
Ambeed
A222568-5g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95%
5g
$139.0 2025-04-16
Ambeed
A222568-10g
Methyl 2-iodo-5-methoxybenzoate
857599-37-2 95%
10g
$242.0 2025-04-16

Methyl 2-iodo-5-methoxybenzoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Sulfuric acid ;  rt; rt → reflux; 4 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
A general method for one-step synthesis of monofluoroiodane(III) reagents using silver difluoride
Ren, Jing; et al, Chinese Chemical Letters, 2022, 33(11), 4834-4837

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
1.2 Reagents: Water
Riferimento
A Divergent Approach to the Diastereoselective Synthesis of 3,3-Disubstituted Oxindoles from Atropisomeric N-Aryl Oxindole Derivatives
Nakazaki, Atsuo ; et al, Chemistry - An Asian Journal, 2016, 11(22), 3267-3274

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation
Yakura, Takayuki; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 971-978

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Solvents: Methanol ,  Dichloromethane ;  30 min, rt
Riferimento
Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)-H Functionalization Cascades
Jing, Changcheng; et al, Journal of the American Chemical Society, 2022, 144(37), 16749-16754

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux; reflux → rt
Riferimento
2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone
Uyanik, Muhammet; et al, Journal of the American Chemical Society, 2009, 131(1), 251-262

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 5 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 1 h, 100 °C; 100 °C → rt; 14 h, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation
Yakura, Takayuki; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 971-978

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 5 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 1 h, 100 °C; 100 °C → rt; 14 h, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation
Yakura, Takayuki; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 971-978

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  10 min, < 5 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  15 min, < 5 °C; 3 h, 100 °C; 100 °C → rt; 18 h, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
2.2 Reagents: Water
Riferimento
A Divergent Approach to the Diastereoselective Synthesis of 3,3-Disubstituted Oxindoles from Atropisomeric N-Aryl Oxindole Derivatives
Nakazaki, Atsuo ; et al, Chemistry - An Asian Journal, 2016, 11(22), 3267-3274

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  0 °C; 4 h, 75 °C
Riferimento
Synthesis of FeIII and FeIV Cyanide Complexes Using Hypervalent Iodine Reagents as Cyano-Transfer One-Electron Oxidants
Souilah, Charafa; et al, Angewandte Chemie, 2022, 61(22),

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Potassium carbonate
Riferimento
2,7-Dinitrophenanthrene-9,10-dione as a photosensitizer for the dehydrogenative lactonization of 2-arylbenzoic acids
Shi, Gaochang; et al, Organic Chemistry Frontiers, 2023, 10(10), 2429-2433

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Dimethylformamide ;  4 h, rt
Riferimento
Synthesis and SAR of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), produced by Dictyostelium discoideum
Murata, Chihiro; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1428-1433

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, rt → reflux
Riferimento
Direct Carbocyclizations of Benzoic Acids: Catalyst-Controlled Synthesis of Cyclic Ketones and the Development of Tandem aHH (acyl Heck-Heck) Reactions
Miles, Kelsey C.; et al, Chemistry - A European Journal, 2014, 20(36), 11336-11339

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl carbonate ;  16 h, reflux
Riferimento
Rapid access to a pentacyclic library core structure: A microwave assisted approach
Patterson, Stephen; et al, QSAR & Combinatorial Science, 2004, 23(10), 883-890

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  -5 °C; 30 min, -5 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  -5 °C; 1 - 3 h, rt
Riferimento
Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor
Granchi, Carlotta; et al, Journal of Medicinal Chemistry, 2019, 62(4), 1932-1958

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  cooled; 70 °C
1.3 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → reflux; 2 h, reflux
Riferimento
A facile synthesis of dibenzopyrroloazepinones as tetracyclic allocolchicinoids - an unusual 1,2-phenyl shift
Wu, Liang; et al, Chemical Communications (Cambridge, 2010, 46(2), 318-320

Metodo di produzione 16

Condizioni di reazione
Riferimento
Pd-Catalyzed/Iodide-Promoted α-Arylation of Ketones for the Regioselective Synthesis of Isocoumarins
Casnati, Alessandra; et al, Journal of Organic Chemistry, 2017, 82(15), 8296-8303

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 20 min, 0 °C; 30 min, 90 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ,  Dimethylformamide ;  4 h, rt
Riferimento
Synthesis and SAR of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), produced by Dictyostelium discoideum
Murata, Chihiro; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1428-1433

Methyl 2-iodo-5-methoxybenzoate Raw materials

Methyl 2-iodo-5-methoxybenzoate Preparation Products

Methyl 2-iodo-5-methoxybenzoate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:857599-37-2)Methyl 2-iodo-5-methoxybenzoate
Numero d'ordine:A863442
Stato delle scorte:in Stock
Quantità:25g/10g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:41
Prezzo ($):494.0/198.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:857599-37-2)Methyl 2-iodo-5-methoxybenzoate
A863442
Purezza:99%/99%
Quantità:25g/10g
Prezzo ($):494.0/198.0
Email